molecular formula C10H13ClNO2- B137633 Ethyl 2-amino-2-phenylacetate hydrochloride CAS No. 879-48-1

Ethyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B137633
CAS RN: 879-48-1
M. Wt: 215.67 g/mol
InChI Key: FNNXQLSKQSVNLL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-phenylacetate hydrochloride is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and chemical properties are discussed. These compounds are generally characterized by the presence of an ethyl ester group and a phenyl group, which are common structural motifs in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Mannich reaction, reductive alkylation, and condensation reactions. For instance, ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, a potent diuretic, was synthesized through a Mannich base formation . Ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for peptide nucleic acid synthesis, were synthesized via reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate . Additionally, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction, NMR, FT-IR, and Raman spectroscopy. For example, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate was determined to be monoclinic with specific cell parameters, and the molecule was found to be non-planar . Similarly, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by direct methods and showed a Z-conformation for the thioamide moiety .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as the Lossen rearrangement, which was mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate to synthesize hydroxamic acids and ureas from carboxylic acids without racemization . Another example is the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate from ethyl phenyl glyoxylate and methoxy amine hydrochloride, which was confirmed by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their crystalline nature, thermal stability, and spectroscopic features. The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed significant stabilization by intra- and intermolecular hydrogen bonds . The synthesized compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, indicating its stability and purity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives :

    • This study focuses on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using (S)-2-amino-2-phenylacetic acid with ethyl (S)-2-amino-2-phenylacetate. The structural and optical properties were examined, indicating potential use in photoelectronic devices due to the absorption peak at 358 nm in the photoluminescence spectrum (Shafi, Rajesh, & Senthilkumar, 2021).
  • Synthesis of Ethyl 2-(N-methoxy) Imino-2-Phenylacetate :

    • This research outlines the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate, detailing the process and confirming its structure through various spectroscopic methods (Zhong-mei, 2012).
  • Convenient and Scalable Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate and its Hydrochloride :

    • The study reports an improved synthesis method for ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt, providing a stable, nonhygroscopic solid suitable for peptide nucleic acid synthesis (Viirre & Hudson, 2003).

Characterization and Bioactive Potentials

  • Characterization and Bioactive Potentials of Secondary Metabolites from Mollusks :
    • This research involved chemical investigations of selected mollusks, leading to the isolation of compounds related to ethyl 2-amino-2-phenylacetate. These compounds showed significant antioxidant and anti-inflammatory activities, suggesting potential bioactive applications (Chakraborty & Joy, 2019).

Synthesis of Derivatives and Compounds

  • Synthesis and Characterization of Hydrogels for Drug Delivery :

    • A study aimed at creating controlled release systems through the preparation of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA). This research is relevant for understanding the utility of similar ethyl compounds in drug delivery systems (Şenol & Akyol, 2018).
  • Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock :

    • This study developed a green and sustainable bioproduction process for natural phenethyl acetate (PEA), phenylacetic acid (PAA), ethyl phenylacetate (Et-PA), and phenethyl phenylacetate (PE-PA) from renewable feedstocks (Sundara Sekar, Li, & Li, 2022).

Safety And Hazards

Ethyl 2-amino-2-phenylacetate hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Therefore, it is recommended to avoid breathing dust, and to avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXQLSKQSVNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-phenylacetate hydrochloride

CAS RN

879-48-1
Record name Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 879-48-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (aminophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl phenylglycinate hydrochloride, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FVZ6FK48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Radhakrishna, GM Loudon… - The Journal of Organic …, 1979 - ACS Publications
The enolates derived from diethyl malonate and its 2-substituted analogues aminatein good yield with 0-(2, 4-dinitrophenyl) hydroxylamine (1) as an amino-transfer reagent. The 2-…
Number of citations: 45 pubs.acs.org
WJ Boyle Jr, S Sifniades… - The Journal of Organic …, 1979 - ACS Publications
The lysine precursor-amino-e-caprolactam (ACL), 1, is rapidly racemized when a solution of its nickel (II) chloride complex is heated at reflux in ethanol in the presence of an excess of 1 …
Number of citations: 62 pubs.acs.org
D Carta, P Brun, M Dal Pra, G Bernabè… - …, 2018 - pubs.rsc.org
… Ethyl 2-amino-2-phenylacetate hydrochloride (5). Compound 5 was prepared as for compound 4 by reacting commercial 2-phenylglycine (3) (15.0 g, 99.23 mmol) and SOCl 2 (14.2 mL, …
Number of citations: 5 pubs.rsc.org
Y An, W Liu, H Xie, H Fan, J Han, B Sun - European Journal of Medicinal …, 2022 - Elsevier
… Initially, the ester groups of commercial starting materials 1a, b (1a, L-ethyl phenylalaninate hydrochloride; 1b, L-ethyl 2-amino-2- phenylacetate hydrochloride) were reduced to …
Number of citations: 9 www.sciencedirect.com

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